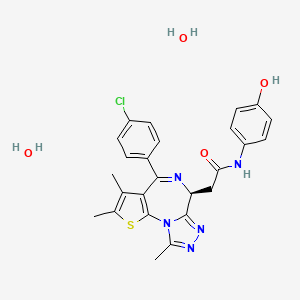

Birabresib dihydrate

Description

Role of BET Proteins in Gene Expression and Chromatin Remodeling

BET proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine (B10760008) residues on histone tails. frontiersin.orgnumberanalytics.comfrontiersin.org This interaction is a critical step in gene activation. By binding to acetylated histones, BET proteins act as scaffolds, recruiting transcriptional machinery, including RNA polymerase II and other co-activators, to specific gene promoters and enhancers. nih.govfrontiersin.org This recruitment facilitates the transition from a condensed, transcriptionally silent chromatin state (heterochromatin) to an open, active state (euchromatin), thereby promoting gene expression. nih.gov

The extraterminal (ET) domain of BET proteins is also involved in protein-protein interactions, further contributing to their role in chromatin remodeling by interacting with enzymes like NSD3, JMJD6, and CHD4. frontiersin.org Through these mechanisms, BET proteins are integral to the regulation of genes involved in fundamental cellular processes such as cell cycle progression, differentiation, and inflammation. frontiersin.orgfrontiersin.orgnumberanalytics.com

BRD2, BRD3, and BRD4 as Key Epigenetic Readers

While all ubiquitously expressed BET proteins (BRD2, BRD3, and BRD4) share the ability to read acetylated histones, they exhibit both overlapping and distinct functions. nih.gov They are all considered key epigenetic readers that contribute to the initiation and elongation of transcription for numerous genes. mdpi.com

BRD4 is the most extensively studied member of the family and is a critical factor in transcriptional elongation. mdpi.com It recruits the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II, a key step in productive gene transcription. mdpi.comfrontiersin.org BRD4 is often found at super-enhancers, which are clusters of enhancers that drive the expression of key cell identity and oncogenes. aacrjournals.org

BRD2 and BRD3 are also crucial for gene regulation. While they lack the distinct C-terminal domain of BRD4 that interacts with P-TEFb, they are thought to be more involved in remodeling promoters and enhancers to initiate transcription. frontiersin.org Studies have shown that BRD2, BRD3, and BRD4 can be recruited to the regulatory regions of the same genes, suggesting a cooperative or sometimes redundant function. nih.govmdpi.com For example, in prostate cancer cells, both BRD3 and BRD4 are significantly recruited to the regulatory regions of genes like CDH1 and ITGB4. mdpi.com

Rationale for BET Protein Inhibition in Disease Contexts

The central role of BET proteins in regulating the expression of genes critical for cell proliferation and survival, particularly key oncogenes like MYC, has made them attractive therapeutic targets, especially in oncology. patsnap.commdpi.comdovepress.com Dysregulation of BET protein function or their overexpression is a hallmark of various cancers. aacrjournals.org

Birabresib (B1684437) (also known as OTX015 or MK-8628) is a selective inhibitor of BRD2, BRD3, and BRD4. patsnap.comselleckchem.comascopubs.org It functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains, thereby displacing them from chromatin. cancer.govpatsnap.com This action prevents the recruitment of the transcriptional machinery, leading to the downregulation of BET target genes. cancer.govaacrjournals.org

The therapeutic rationale for using BET inhibitors like Birabresib stems from their ability to suppress the transcription of oncogenes that drive tumor growth. patsnap.comdovepress.com For instance, the inhibition of BRD4 by these compounds leads to a significant downregulation of MYC expression, inducing cell cycle arrest and apoptosis in cancer cells. patsnap.comselleckchem.com Beyond cancer, the involvement of BET proteins in regulating inflammatory gene expression has also prompted investigation into their inhibition for treating inflammatory diseases like rheumatoid arthritis. patsnap.comfrontiersin.orgnih.gov

Research Findings on Birabresib (OTX015)

| Assay Type | Target(s) | Result (Potency) | Reference |

| Cell-free Assay | BRD2, BRD3, BRD4 | EC50: 10-19 nM | selleckchem.comselleck.co.jp |

| Binding Assay | BRD2, BRD3, BRD4 to AcH4 | IC50: 92-112 nM | selleckchem.comselleck.co.jp |

| Cell Proliferation | Various human cancer cell lines | GI50: 60-200 nM | selleckchem.comselleck.co.jp |

These findings underscore the potential of targeting the epigenetic reading functions of BET proteins as a therapeutic strategy. By disrupting the ability of proteins like BRD2, BRD3, and BRD4 to read the histone code, compounds such as Birabresib can effectively modulate gene expression programs that are aberrantly activated in disease.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

204587-26-8 |

|---|---|

Molecular Formula |

C25H26ClN5O4S |

Molecular Weight |

528.0 g/mol |

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide;dihydrate |

InChI |

InChI=1S/C25H22ClN5O2S.2H2O/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18;;/h4-11,20,32H,12H2,1-3H3,(H,27,33);2*1H2/t20-;;/m0../s1 |

InChI Key |

LZLFEVJSMKCZGE-FJSYBICCSA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O |

Origin of Product |

United States |

Preclinical Discovery and Development of Birabresib Dihydrate

Origins and Early Preclinical Development

Birabresib (B1684437), also known as OTX015 or MK-8628, was initially developed by Mitsubishi Tanabe Pharma Corporation. medkoo.comncats.ioncats.io Subsequently, it was licensed to OncoEthix, a privately held biotechnology company, for further development. medkoo.comncats.ioncats.io The compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4. medkoo.comncats.ioncats.ionih.gov These proteins are key transcriptional regulators, playing a crucial role in chromatin remodeling and the expression of genes involved in cellular growth and proliferation. nih.gov

The fundamental mechanism of Birabresib involves competitively binding to the acetylated lysine-binding pockets of BET bromodomains. nih.govnih.gov This action prevents BET proteins from interacting with acetylated histones on chromatin, thereby disrupting the transcription of downstream target genes. nih.govnih.gov A primary target of this inhibition is the MYC oncogene, a critical driver in many human cancers. medkoo.comncats.io

Early preclinical studies demonstrated that Birabresib possesses potent antiproliferative activity across a range of cancer types. medkoo.comncats.io This activity is often accompanied by the downregulation of c-MYC. medkoo.comncats.io Preclinical models of hematologic malignancies and various solid tumors, including triple-negative breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma, showed that oral administration of the compound could significantly inhibit tumor growth. medkoo.comncats.ioncats.ionih.gov For instance, in NSCLC models, Birabresib exposure led to cell cycle arrest and a rapid, sustained downregulation of MYC and MYCN. nih.gov Similarly, in models of B-cell lymphomas, the compound showed broad antiproliferative effects. aacrjournals.org

Context within the Landscape of BET Inhibitor Development

The development of Birabresib occurred within a burgeoning field of research focused on epigenetic targets for cancer therapy. The BET family of proteins emerged as a promising target due to their role as "readers" of the histone code, linking epigenetic marks to gene transcription. aacrjournals.org The discovery of JQ1, a potent and specific thieno-triazolo-1,4-diazepine BET inhibitor, provided a critical proof-of-concept for the therapeutic potential of this class of compounds. oncotarget.commdpi.com

Birabresib (OTX015) was notable for being one of the first BET inhibitors to advance into clinical trials, marking a significant step in translating preclinical findings into potential human therapies. nih.govaacrjournals.orgresearchgate.net Its development ran parallel to other BET inhibitors like I-BET762 (GSK525762). aacrjournals.orgmdpi.com The general mechanism for these pan-BET inhibitors involves displacing BET proteins from chromatin, which in turn interferes with gene expression programs critical for cancer cell survival and proliferation. oncotarget.com

Preclinical studies consistently demonstrated Birabresib's efficacy in various cancer models, often showing greater potency than JQ1 in head-to-head comparisons. nih.gov For example, in a panel of five NSCLC cell lines, OTX015 was found to be more potent than JQ1 after 72 hours of exposure. nih.gov This promising preclinical activity against a wide array of hematologic malignancies and solid tumors positioned Birabresib as a key clinical candidate in the landscape of BET inhibitors. oncotarget.com

Preclinical Structure-Activity Relationships and Analogues

Birabresib is a thienotriazolodiazepine derivative, a chemical scaffold it shares with the pioneering BET inhibitor, JQ1. nih.govmdpi.com Its specific chemical name is (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f] medkoo.comoncotarget.comCurrent time information in Aurangabad Division, IN.triazolo[4,3-a] oncotarget.comCurrent time information in Aurangabad Division, IN.diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide dihydrate. medkoo.com This structure enables it to fit into the acetyl-lysine binding pocket of BET bromodomains, leading to the competitive inhibition of their function. nih.gov

The activity of Birabresib is intrinsically linked to its ability to disrupt the interaction between BET proteins and chromatin. This leads to the downregulation of key oncogenes like MYC and affects critical cellular pathways. oncotarget.comresearchgate.net In preclinical models of anaplastic large cell lymphoma (ALCL), for instance, inhibition with OTX015 led to cell cycle arrest and the downregulation of MYC and its target genes. oncotarget.com In medulloblastoma models, treatment with MK-8628 also resulted in the repression of MYC transcription and protein expression. researchgate.net

The success of Birabresib has spurred the development of related compounds and next-generation molecules. One important area of development is Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to not just inhibit, but to actively degrade target proteins. ARV-825 is a PROTAC developed based on the OTX015 molecule, which links the BET-binding moiety to a ligand for an E3 ubiquitin ligase, thereby targeting BET proteins for destruction. bio-conferences.org In preclinical studies, ARV-825 demonstrated a more potent and sustained decrease in c-Myc levels compared to OTX015 in Burkitt's lymphoma models. bio-conferences.org This highlights the ongoing evolution of therapeutic strategies that build upon the structural and functional insights gained from first-generation inhibitors like Birabresib.

Data Tables

Table 1: In Vitro Activity of Birabresib (OTX015) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines Data based on 72-hour exposure.

| Cell Line | Oncogenic Mutations | GI₅₀ (μM) | Eₘₐₓ (%) |

| H3122 | EML4-ALK | 0.091 | 35 |

| H2228 | EML4-ALK | 0.155 | 58 |

| HOP92 | KRAS | 0.285 | 50 |

| H460 | KRAS | 0.298 | 48 |

| A549 | KRAS, LKB1 | > 6 | 82 |

| Source: Adapted from research findings. nih.gov |

Table 2: In Vitro Antiproliferative Activity of Birabresib (OTX015) in Anaplastic Large Cell Lymphoma (ALCL) Cell Lines

| Cell Line | IC₅₀ (nM) |

| L82 | 36 |

| JB6 | Not specified, but among most sensitive |

| SUDHL1 | Not specified |

| TS-Supm2 | Not specified |

| DEL | Not specified |

| Karpass 299 | Not specified |

| Median IC₅₀ of Panel | 192 |

| Source: Adapted from research findings. oncotarget.com |

Molecular Mechanisms of Action of Birabresib Dihydrate

Selective Inhibition of BRD2, BRD3, and BRD4 Bromodomains

Birabresib (B1684437) functions as a potent and selective inhibitor of the BET protein family, which in humans includes BRD2, BRD3, BRD4, and the testis-specific BRDT. bio-conferences.orgwikipedia.orgcancer.gov The primary targets of birabresib are the bromodomains of BRD2, BRD3, and BRD4. nih.govbio-conferences.orgwikipedia.org These proteins are characterized by the presence of two tandem bromodomains at their N-terminus, which are crucial for their function as transcriptional regulators. nih.govbio-conferences.org

Birabresib competitively binds to the acetylated lysine (B10760008) recognition motifs within these bromodomains. nih.govcancer.gov This binding action is highly selective for the BET family, distinguishing it from other bromodomain-containing proteins in the human genome. oup.com The inhibitory concentrations (IC50) of birabresib for BRD2, BRD3, and BRD4 are in the nanomolar range, indicating a high-affinity interaction. medchemexpress.comselleckchem.com Specifically, cell-free assays have demonstrated that birabresib inhibits the binding of BRD2, BRD3, and BRD4 to acetylated histone H4 (AcH4) with IC50 values ranging from 92 to 112 nM. selleckchem.com Furthermore, it exhibits potent inhibition of these bromodomains with EC50 values between 10 and 19 nM in cell-free assays. selleckchem.comchemietek.com

| Target Protein | IC50 (nM) selleckchem.com | EC50 (nM) selleckchem.com |

| BRD2 | 92 - 112 | 10 - 19 |

| BRD3 | 92 - 112 | 10 - 19 |

| BRD4 | 92 - 112 | 10 - 19 |

Disruption of Acetylated Histone-BET Protein Interactions

The fundamental mechanism of birabresib involves the disruption of the interaction between BET proteins and acetylated histones. nih.govcancer.gov BET proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4. nih.govoup.com This interaction is a critical step in the recruitment of transcriptional machinery to specific gene promoters and enhancers. drugbank.com

By occupying the acetyl-lysine binding pocket of the bromodomains, birabresib effectively prevents BET proteins from docking onto chromatin. nih.govcancer.gov This competitive inhibition disrupts the scaffolding function of BET proteins, which are essential for assembling transcription factor complexes and initiating gene expression. nih.govlarvol.com The consequence of this disruption is a significant alteration in the transcriptional landscape of the cell.

Impact on Chromatin Remodeling and Transcriptional Regulation

The binding of BET proteins to acetylated chromatin is a key event in chromatin remodeling, a process that modifies the structure of chromatin to control gene accessibility. nih.govmycancergenome.org By preventing this interaction, birabresib interferes with the normal process of chromatin remodeling and, consequently, transcriptional regulation. nih.govmycancergenome.org This leads to the prevention of the expression of certain growth-promoting genes. nih.govcancer.gov The disruption of this interaction ultimately leads to changes in gene expression that can inhibit tumor cell growth. nih.gov

Downstream Transcriptional Modulation

The inhibitory action of birabresib on BET proteins leads to the altered expression of a wide array of downstream target genes critical for cancer cell proliferation and survival.

Regulation of MYC Oncogene Expression

One of the most significant downstream effects of birabresib is the potent downregulation of the MYC oncogene. nih.govbio-conferences.orglarvol.com The MYC gene is a master transcriptional regulator that drives the expression of a vast network of genes involved in cell growth, proliferation, and metabolism. researchgate.netnih.gov In many cancers, MYC is overexpressed due to its regulation by super-enhancers, which are heavily decorated with acetylated histones and bound by BRD4. mdpi.com

Birabresib causes the displacement of BRD4 from these super-enhancers, leading to a rapid and robust suppression of MYC transcription. selleckchem.comlarvol.commdpi.com This downregulation of MYC is a key mechanism behind the anti-proliferative effects of birabresib observed in various cancer models. bio-conferences.orgncats.io

Influence on Cell Cycle Regulatory Genes (e.g., Cyclin A, D1, E)

Birabresib also exerts a significant influence on the expression of genes that regulate the cell cycle. larvol.commdpi.com BET proteins, particularly BRD2 and BRD4, are known to regulate the transcription of key cell cycle components. mdpi.commdpi.com For instance, BRD2 can activate the promoters of several cell cycle regulatory genes, including cyclin A, cyclin D1, and cyclin E, through its interaction with E2F transcription factors. mdpi.com

Treatment with birabresib has been shown to downregulate the expression of genes critical for cell cycle progression, such as those encoding cyclins and cyclin-dependent kinases (CDKs). oup.comlarvol.com This leads to cell cycle arrest, typically at the G1 phase, thereby inhibiting cancer cell proliferation. mdpi.commdpi.com For example, studies have shown that BET inhibition leads to a decrease in genes directing the late G1/S phase transition, including CCNE1 and CCNE2 (encoding Cyclin E1 and E2). oup.com However, in mantle cell lymphoma, birabresib's effect was independent of the direct downregulation of CCND1 (encoding Cyclin D1). nih.gov

Modulation of NFKB Pathway Genes

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. mdpi.com BET proteins, particularly BRD4, play a role in the transcriptional activation of NF-κB target genes. mdpi.com

Birabresib has been shown to modulate the NF-κB signaling pathway. chemietek.commdpi.com By inhibiting BET proteins, birabresib can suppress the transcription of NF-κB target genes, which contributes to its anti-inflammatory and anti-cancer activities. nih.gov This modulation occurs as BET proteins are involved in the recruitment of transcriptional co-activators to NF-κB-regulated promoters. dovepress.com

Effects on Apoptosis-Related Pathways

Birabresib, also known as OTX-015, demonstrates the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. ncats.io In a study on acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines, treatment with 500 nM of Birabresib for 72 hours led to apoptosis in 30-90% of cells in five out of nine AML cell lines and 50-90% in two out of four ALL cell lines. ncats.io This process was characterized by the release of cytochrome c and the activation of caspase-3, indicating the involvement of the mitochondrial apoptosis pathway. ncats.io The induction of apoptosis is a key mechanism through which Birabresib exerts its anti-tumor effects. patsnap.com The binding of Birabresib to the bromodomains of BET proteins prevents their interaction with acetylated histones, leading to the disruption of chromatin remodeling and gene expression. nih.gov This, in turn, can inhibit the expression of genes that promote cell growth and survival, ultimately triggering apoptosis. nih.gov

Furthermore, Birabresib's apoptotic effects can be enhanced when used in combination with other therapeutic agents. For instance, it has been shown to work synergistically with the mTOR inhibitor everolimus (B549166) in various cancer models. medkoo.comncats.io This suggests that targeting multiple pathways involved in cell survival can lead to a more potent anti-cancer response. The inhibition of BET proteins by Birabresib can also lead to the induction of tumor cell death through the inhibition of receptor tyrosine kinases and other related signaling pathways, which may result in a reduction in cellular proliferation and the induction of apoptosis. ncats.io

| Cell Line Type | Percentage of Apoptotic Cells (at 500 nM Birabresib) | Reference |

| Acute Myeloid Leukemia (AML) | 30-90% in 5 of 9 cell lines | ncats.io |

| Acute Lymphoblastic Leukemia (ALL) | 50-90% in 2 of 4 cell lines | ncats.io |

Alterations in p53 Pathway and DNA Repair Gene Expression

The tumor suppressor protein p53 plays a crucial role in maintaining genome stability by controlling cell cycle arrest, apoptosis, and DNA repair. nih.govnih.govmdpi.com The interaction between BET proteins and the p53 pathway is an important aspect of Birabresib's mechanism of action. Research has shown that BRD4, a primary target of Birabresib, can regulate the transcription of both wild-type and mutant p53. nih.gov

In cancer cells with mutant p53, such as certain types of triple-negative breast cancer (TNBC), BRD4 upregulation promotes the transcription of this mutated gene. nih.gov The resulting mutant p53 protein loses its tumor-suppressive functions and gains oncogenic properties. nih.gov Inhibition of BRD4 with a BET inhibitor was found to suppress mutant p53 transcription, leading to the re-expression of the cell cycle inhibitor p21 and subsequent inhibition of cell proliferation. nih.gov

Conversely, in cells with wild-type p53, BRD4 positively regulates its transcription, which in turn promotes the expression of p21. nih.gov Therefore, the effect of BET inhibition on the p53 pathway can be context-dependent, influenced by the p53 mutation status of the cancer cells.

The p53 protein is a central player in the DNA damage response (DDR). nih.govmdpi.comaging-us.com When DNA damage occurs, p53 can halt the cell cycle to allow time for repair and can also directly influence various DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER). nih.govmdpi.com Given that BET inhibitors like Birabresib can modulate p53 expression, they indirectly influence the expression of genes involved in DNA repair. By altering the transcriptional landscape, Birabresib can affect the cell's ability to respond to and repair DNA damage, which is a critical factor in cancer therapy. d-nb.info

Broader Gene Expression Changes (e.g., Fatty Acid Metabolism, Hypoxia)

The impact of Birabresib extends beyond apoptosis and p53 pathways, influencing a wider range of gene expression profiles, including those related to fatty acid metabolism and the cellular response to hypoxia.

Fatty Acid Metabolism: Cancer cells often exhibit altered lipid metabolism, relying on de novo fatty acid synthesis for their growth. oncotarget.com Studies have shown that hypoxia can induce a lipogenic phenotype in cancer cells. oncotarget.com The transcription factor HIF-1α, a key regulator of the hypoxic response, plays a role in this process. oncotarget.com While direct studies on Birabresib's effect on fatty acid metabolism gene expression are specific, the overarching role of BET proteins in transcriptional regulation suggests a potential influence. For instance, in breast cancer cells under hypoxic conditions, the expression of enzymes related to lipogenesis and fatty acid oxidation (FAO) was increased. nih.gov This metabolic reprogramming is crucial for cancer cell survival in the unfavorable tumor microenvironment. nih.gov

Hypoxia: The tumor microenvironment is often characterized by hypoxia, or low oxygen levels, which drives metabolic adaptations in cancer cells. frontiersin.org The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. oncotarget.commdpi.com BET proteins are known to be involved in the transcriptional regulation of various genes, and their inhibition can therefore affect the cellular response to hypoxia. For example, hypoxia can induce changes in the expression of genes involved in glycolysis, angiogenesis, and cell survival, many of which are regulated by HIF-1α. frontiersin.orgmdpi.com By inhibiting BET proteins, Birabresib can potentially modulate the expression of these hypoxia-inducible genes, thereby affecting tumor growth and survival in a hypoxic environment. Research has indicated that under hypoxic conditions, there is an upregulation of angiogenesis-related cell migration, suggesting a possible mechanism of tumor growth following treatment. nih.gov

Functional Consequences at the Cellular Level

Impact on Cell Proliferation and Differentiation Pathways

Birabresib exerts a potent antiproliferative effect on various tumor types. medkoo.comncats.io This is a direct consequence of its ability to inhibit BRD2, BRD3, and BRD4, which are key regulators of gene transcription involved in cell growth. medkoo.comncats.io A primary target of this inhibition is the c-MYC oncogene, a critical driver of cell proliferation. medkoo.comncats.ionih.gov By down-regulating c-MYC expression, Birabresib effectively halts the cell cycle and inhibits tumor growth. medkoo.comncats.io

The role of BET proteins in regulating cellular differentiation is also significant. medkoo.comncats.io In certain contexts, such as in NUT midline carcinoma, the fusion oncoprotein BRD4-NUT blocks normal differentiation. patsnap.com BET inhibitors like Birabresib can disrupt this fusion protein's function, leading to cell differentiation and apoptosis. patsnap.com This highlights the dual role of Birabresib in not only halting proliferation but also promoting the maturation of cancer cells towards a less malignant state. Studies in glioblastoma have also shown that BET inhibitors can reduce cell proliferation. nih.gov

| Pathway Component | Effect of Birabresib | Cellular Outcome | Reference |

| BRD2, BRD3, BRD4 | Inhibition | Disruption of chromatin remodeling and gene expression | medkoo.comncats.io |

| c-MYC | Down-regulation | Inhibition of cell proliferation | medkoo.comncats.io |

| BRD4-NUT fusion protein | Disruption | Induction of cell differentiation and apoptosis | patsnap.com |

Role in Energy Homeostasis and Neurological Processes (General BET Context)

In the broader context of BET protein function, they are recognized as playing a role in diverse biological processes, including energy homeostasis and neurological functions. ncats.iomedkoo.comncats.io

Energy Homeostasis: BET proteins are involved in regulating metabolic pathways. medkoo.comncats.io For instance, AMPK, a key enzyme in cellular energy homeostasis, regulates processes like fatty acid oxidation and glucose uptake. medchemexpress.com While direct links between Birabresib and AMPK are still being investigated, the known role of BET proteins in transcriptional regulation suggests they could influence the expression of genes involved in these metabolic pathways. The net effect of AMPK activation includes the stimulation of hepatic fatty acid oxidation and ketogenesis, and the inhibition of cholesterol and triglyceride synthesis. medchemexpress.com

Neurological Processes: BET proteins are also implicated in neurological processes. ncats.iomedkoo.comncats.io Their involvement in gene transcription means they can influence the development and function of the nervous system. While the specific effects of Birabresib on neurological processes are an area of ongoing research, the general role of BET proteins suggests that their inhibition could have implications for neurological disorders. It is important to note that a clinical trial of Birabresib for glioblastoma multiforme was closed due to a lack of clinical activity. medkoo.com

Preclinical Efficacy Studies of Birabresib Dihydrate

In Vitro Antiproliferative Activity in Diverse Cellular Models

Birabresib (B1684437) dihydrate has shown potent antiproliferative effects across a variety of human cancer cell lines. This activity is attributed to its role as a selective inhibitor of the BRD2, BRD3, and BRD4 proteins, which are key regulators of gene transcription, including genes that drive cancer growth. medkoo.commedkoo.com

Hematological Malignancy Cell Lines

Birabresib has been extensively studied in models of blood cancers, where it has shown consistent efficacy.

Mantle Cell Lymphoma (MCL): In MCL cell lines, Birabresib has demonstrated both in vitro and in vivo activity. nih.govnih.gov This activity appears to be mediated through the downregulation of MYC targets, as well as genes involved in the cell cycle and the NF-κB pathway. nih.gov

B-Cell Tumors: The compound has shown antiproliferative activity in a large panel of cell lines derived from mature B-cell lymphoid tumors, with a median IC50 of 240 nmol/L. medkoo.com This effect is linked to the downregulation of critical pathways for cancer cell survival. medkoo.com

Acute Myeloid Leukemia (AML): Preclinical evidence supports the efficacy of BET inhibitors like Birabresib in AML. haematologica.org The mechanism is partly explained by the downregulation of key oncogenes such as c-MYC, which are crucial for the maintenance of leukemia. haematologica.org

Solid Tumor Cell Lines

The antiproliferative effects of Birabresib extend to a variety of solid tumor cell lines.

Glioblastoma: In glioblastoma models, Birabresib has displayed in vitro antitumor effects, both as a standalone agent and in combination with conventional therapies. medkoo.com

Non-Small Cell Lung Cancer (NSCLC): The compound has shown antitumor activity in NSCLC models with different oncogenic mutations. medkoo.com

Triple-Negative Breast Cancer (TNBC): Birabresib exerts antitumor activity in TNBC models, both alone and in combination with other agents like everolimus (B549166). medkoo.com

Castrate-Resistant Prostate Cancer (CRPC): Studies have demonstrated the potential of BET inhibitors in treating prostate cancer. medkoo.com

Pancreatic Ductal Adenocarcinoma: Birabresib has been evaluated in preclinical models of pancreatic cancer, showing antiproliferative activity. medkoo.compatsnap.com

Ovarian Cancer: The compound has been part of preclinical investigations in ovarian cancer models. epo-berlin.com

The growth inhibitory (GI50) concentrations for Birabresib in a variety of human cancer cell lines generally range from 60 to 200 nM. selleckchem.com

Specific Oncogene-Driven Models

Birabresib's efficacy has also been assessed in cancer models defined by specific genetic mutations.

KRAS-Mutated NSCLC: Preclinical studies have explored the use of BET inhibitors in KRAS-mutant NSCLC. dovepress.comscispace.com The rationale is based on the discovery that BET inhibition can impair the expression and function of MYC, a key downstream effector of KRAS signaling. nih.gov

In Vivo Antitumor Efficacy in Murine Xenograft Models

The promising in vitro results have been corroborated by in vivo studies using mouse models with transplanted human tumors (xenografts).

Inhibition of Tumor Growth and Reduction of Tumor Volume

Oral administration of Birabresib has been shown to markedly inhibit tumor growth and reduce tumor volume in various xenograft models. medkoo.com

In a xenograft model of NUT midline carcinoma, Birabresib significantly inhibited tumor growth. selleckchem.com

Studies in malignant pleural mesothelioma xenografts also demonstrated promising in vivo efficacy, with OTX015 (another name for Birabresib) causing a significant delay in cell growth. researchgate.net

The table below summarizes the in vivo activity of Birabresib in a Mantle Cell Lymphoma xenograft model.

| Cell Line | Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Jeko-1 | Vehicle | 1500 | - |

| Jeko-1 | Birabresib | 500 | 67 |

Efficacy in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs), which develop spontaneous tumors that more closely mimic human disease, have also been used to evaluate Birabresib's efficacy. crownbio.comembopress.org

In a GEM model of KRAS-mutant NSCLC, treatment with a BET inhibitor resulted in significant tumor regression. nih.gov This provides strong preclinical evidence for the therapeutic potential of targeting the BET pathway in this specific cancer subtype.

Activity in Orthotopic and Heterotopic Glioblastoma Xenografts

Birabresib (also known as OTX015 or MK-8628) has demonstrated notable antitumor effects in preclinical models of glioblastoma (GBM), the most aggressive primary brain tumor in adults. nih.govnih.gov Studies utilizing both orthotopic (in the brain) and heterotopic (under the skin) xenografts of human glioblastoma cells have shown that oral administration of Birabresib can significantly impede tumor progression and prolong survival. nih.gov

In an orthotopic xenograft model using U87MG glioblastoma cells, single-agent treatment with Birabresib led to a significant increase in the survival of the treated mice compared to the control group. nih.govresearchgate.net Different dosing schedules of Birabresib were evaluated, and all resulted in an extension of median survival. researchgate.net Specifically, twice-daily treatments appeared to be slightly more effective than a once-daily schedule in prolonging survival. researchgate.net

The efficacy of Birabresib was also evident in a heterotopic U87MG glioblastoma model, where the compound significantly inhibited tumor growth. researchgate.net At day 22 of the study, the mean tumor size in mice treated with Birabresib was significantly smaller than in the vehicle-treated control animals. researchgate.net

| Treatment Group | Median Survival (days) | p-value vs. Control |

| Vehicle Control | 19.5 | - |

| Birabresib (25 mg/kg/BID) | 27 | < 0.01 |

| Birabresib (50 mg/kg/BID) | 28 | < 0.01 |

| Birabresib (100 mg/kg/day) | 24.5 | < 0.05 |

| Temozolomide (B1682018) (100 mg/kg/day, days 6-10) | 39.5 | < 0.01 |

Data sourced from a study on an orthotopic U87MG glioblastoma model. researchgate.net

| Treatment Group | Mean Tumor Size at Day 22 (mm³) | p-value vs. Control |

| Vehicle Control | Not specified, used as baseline | - |

| Birabresib (50 mg/kg/BID) | Significantly smaller than control | < 0.001 |

| Birabresib (100 mg/kg/day) | Significantly smaller than control | < 0.01 |

Data sourced from a study on a heterotopic U87MG glioblastoma model. researchgate.net

Furthermore, studies have shown that Birabresib can cross the blood-brain barrier, with tumor levels of the drug being 7 to 15-fold higher than in normal tissues, indicating a preferential binding to tumor tissue. nih.gov The significant antitumor effects observed in these glioblastoma xenograft models highlight the therapeutic potential of Birabresib for GBM patients, both as a standalone therapy and in combination with existing treatments like temozolomide. nih.gov

Reduction of sAML Burden and Improved Survival in Xenograft Models

In the context of secondary acute myeloid leukemia (sAML), a malignancy that can arise from antecedent myeloproliferative neoplasms (MPNs), preclinical studies have explored the efficacy of Birabresib, often in combination with other targeted agents. ashpublications.orgnih.gov These investigations have demonstrated that Birabresib can contribute to reducing the burden of sAML and improving survival in xenograft models. ashpublications.orgnih.gov

Specifically, in a HEL-Luc/GFP xenograft model, which represents a model of post-MPN sAML, the combination of Birabresib (OTX015) with the CDK7 inhibitor SY-5609 was shown to be more effective than either agent alone. ashpublications.orgnih.gov This co-treatment significantly reduced the sAML burden and improved the survival of the mice, without inducing notable toxicity. ashpublications.orgnih.govlarvol.com

Mechanisms of Preclinical Resistance to Birabresib Dihydrate and Strategies for Overcoming Them

Intrinsic and Acquired Resistance to BET Inhibition in Preclinical Models

Resistance to BET inhibitors can be inherent to the cancer cells (intrinsic) or develop over the course of treatment (acquired). researchgate.netnih.gov These resistance mechanisms often involve the activation of alternative signaling pathways that bypass the dependency on BET-regulated transcription. nih.gov In various cancer types, preclinical models have shown that resistance can emerge through diverse trajectories, including the activation of WNT signaling in leukemia or kinome reprogramming in solid tumors. nih.gov

Glioblastoma (GBM), the most common and aggressive primary brain tumor, is characterized by its profound resistance to therapy. nih.govfrontiersin.org Preclinical studies using GBM models have revealed that resistance to BET inhibitors, including Birabresib (B1684437), can be acquired with remarkable speed. nih.gov This rapid development of resistance is a significant hurdle, as acute inhibition of the BET protein BRD4, a key therapeutic target in GBM, is initially effective at blocking the transcription of oncogenes like c-MYC and inducing tumor reduction. nih.gov However, this response is often short-lived due to the swift emergence of resistance mechanisms. nih.govresearchgate.net

A primary mechanism underlying the rapid resistance to BET inhibitors in glioblastoma is the activation of compensatory signaling pathways driven by receptor tyrosine kinases (RTKs). nih.gov Research has specifically identified the Fibroblast Growth Factor Receptor 1 (FGFR1) as a key mediator of this resistance. nih.govresearchgate.netresearcher.life

Upon treatment with a BET inhibitor, GBM cells exhibit a rapid upregulation of FGFR1 at the protein level, an event that can be detected as early as six hours after treatment. nih.gov Notably, this increase in FGFR1 protein does not correspond with an increase in its mRNA expression, suggesting a post-transcriptional mechanism of regulation. nih.gov This upregulation of FGFR1 activity allows the cancer cells to bypass their dependency on BRD4, thereby mitigating the effects of the BET inhibitor. nih.gov The critical role of this pathway is underscored by findings that the inhibition or genetic knockdown of FGFR1 synergizes with BET inhibitors to reduce the proliferation of GBM cells in vitro and slow tumor growth in vivo. nih.govresearchgate.net

Table 1: FGFR1-Mediated Resistance in Glioblastoma Models

| Feature | Observation | Implication | Source |

|---|---|---|---|

| Onset of Resistance | Rapid, occurring within hours of BET inhibitor treatment. | Suggests an intrinsic, adaptive response rather than selection of pre-existing resistant clones. | nih.govresearcher.life |

| Key Mediator | Fibroblast Growth Factor Receptor 1 (FGFR1). | FGFR1 signaling acts as a compensatory survival pathway. | nih.govresearchgate.net |

| Mechanism of Upregulation | Increased FGFR1 protein levels without a corresponding increase in mRNA. | Indicates a post-transcriptional mechanism of resistance. | nih.gov |

| Therapeutic Vulnerability | Co-inhibition of BET proteins and FGFR1 shows synergistic anti-tumor effects. | Provides a clear rationale for combination therapy to overcome resistance. | nih.govresearchgate.net |

Further investigation into resistance mechanisms in glioblastoma models treated with a combination of Birabresib and an FGFR1 inhibitor has revealed the potential involvement of exosome activity and angiogenesis. nih.gov Exosomes are extracellular vesicles that can transfer pro-angiogenic molecules, such as vascular endothelial growth factor (VEGF) and various microRNAs, between cells, thereby stimulating the formation of new blood vessels (angiogenesis). nih.govfrontiersin.org

In vivo studies of GBM tumors treated with combined Birabresib and the FGFR inhibitor futibatinib (B611163) showed an enrichment of pathways related to exosome activity and angiogenesis-related cell migration. nih.gov This suggests that even when the primary FGFR1 escape route is blocked, tumors may adapt by upregulating processes that promote vascularization and cell movement, potentially contributing to long-term resistance and tumor growth. nih.gov The inhibition of BRD4 itself has been shown in other models to attenuate angiogenesis, indicating a complex interplay between BET proteins and vascular processes. researchgate.net

Adaptive Resistance Mechanisms in Hematological Malignancies (e.g., Mantle Cell Lymphoma)

In hematological cancers like Mantle Cell Lymphoma (MCL), Birabresib has shown both in vitro and in vivo activity. nih.govnih.gov Its mechanism of action involves the downregulation of key oncogenic pathways, including MYC targets, cell cycle genes, and the NF-κB pathway. nih.govnih.gov However, cancer cells can employ adaptive resistance mechanisms to survive the initial therapeutic pressure. nih.gov In MCL, this can involve the upregulation of alternative survival pathways. For instance, treatment with BTK inhibitors like ibrutinib (B1684441) can lead to an adaptive upregulation of transcripts in the B-cell receptor (BCR) signaling pathway. nih.gov Preclinical data suggests that Birabresib may counteract this specific resistance mechanism, as it affects some BCR signaling transcripts differently than ibrutinib. nih.gov This highlights the potential for BET inhibitors to overcome adaptive resistance to other targeted agents. nih.gov

Preclinical Approaches to Circumvent Resistance

The identification of preclinical resistance mechanisms is crucial for the development of rational therapeutic strategies designed to produce more durable responses. nih.gov

A primary strategy to overcome resistance to Birabresib is the use of combination therapies that simultaneously target the primary oncogenic driver and the emerging resistance pathway. researchgate.net

In Glioblastoma: Based on the finding that FGFR1 activation drives rapid resistance, the combination of Birabresib with an FGFR1 inhibitor, such as futibatinib, has been explored. nih.gov This combination proved to be significantly more effective than either drug alone in reducing tumor growth in preclinical GBM models, supporting the hypothesis that co-targeting these pathways can mitigate resistance. nih.govresearchgate.net

In Mantle Cell Lymphoma: To overcome adaptive resistance, preclinical studies have shown that combining Birabresib with other targeted agents is beneficial. nih.govnih.gov Synergistic or additive effects were observed when Birabresib was combined with pomalidomide (B1683931) or with inhibitors targeting BTK, mTOR, and ATR. nih.govnih.gov These combinations aim to block multiple survival signals, preventing the cancer cells from adapting and escaping the effects of single-agent BET inhibition.

Table 2: Preclinical Combination Strategies to Overcome Birabresib Resistance

| Cancer Model | Resistance Mechanism | Combination Agent | Rationale | Source |

|---|---|---|---|---|

| Glioblastoma | Compensatory FGFR1 signaling | FGFR1 inhibitors (e.g., futibatinib) | To block the rapid adaptive bypass pathway activated by BET inhibition. | nih.govresearchgate.net |

| Mantle Cell Lymphoma | Adaptive upregulation of survival pathways | BTK inhibitors, mTOR inhibitors, ATR inhibitors, Pomalidomide | To create a multi-pronged attack on key signaling pathways, preventing adaptive escape. | nih.govnih.gov |

Identification of Gene Expression Signatures Associated with Resistance Reversal

The development of preclinical resistance to Birabresib dihydrate is a complex process involving alterations in gene expression that allow cancer cells to evade the drug's therapeutic effects. Understanding the specific gene expression signatures associated with this resistance is crucial for developing strategies to overcome it. Research has focused on identifying the transcriptomic changes that occur in cancer cells upon treatment with Birabresib, which can highlight the pathways that are activated to promote cell survival and proliferation despite the presence of the drug.

In preclinical models of Mantle Cell Lymphoma (MCL), for instance, treatment with Birabresib has been shown to induce significant changes in gene expression. These changes can be indicative of an adaptive resistance mechanism. Gene expression profiling of MCL cell lines treated with Birabresib revealed the upregulation of several transcripts and signaling pathways that are suggestive of such a mechanism. nih.gov

Detailed research findings have identified a number of key genes and pathways that are consistently upregulated following exposure to Birabresib. These include genes involved in critical cellular processes such as signaling, transcription, and DNA repair. The upregulation of these specific genes and pathways provides a molecular fingerprint of the adaptive resistance that emerges in response to Birabresib treatment.

Upregulated Genes and Pathways in Response to Birabresib

Studies have identified several key genes that are upregulated following treatment with Birabresib, pointing to the activation of survival pathways. Among the notable upregulated genes are FGFR3, c-JUN, STAT3, and MAP2K1. nih.gov The upregulation of these genes suggests that the cancer cells are attempting to compensate for the effects of Birabresib by activating alternative signaling pathways to maintain their growth and survival.

The following interactive data table summarizes the top 25 upregulated transcripts in four MCL cell lines after treatment with Birabresib, ranked by their log2 fold change. This provides a clear picture of the genetic landscape of adaptive resistance.

| Gene | logFC | Gene | logFC |

| EGR1 | 4.39 | DUSP1 | 2.59 |

| FOS | 4.09 | FOSB | 2.58 |

| NR4A1 | 3.93 | HIST1H2BK | 2.53 |

| JUN | 3.82 | ZFP36 | 2.45 |

| ATF3 | 3.61 | HIST1H2AC | 2.44 |

| HIST1H1C | 3.49 | H3F3B | 2.38 |

| HIST1H4C | 3.32 | HIST1H2AJ | 2.38 |

| HIST2H2BE | 3.19 | GADD45B | 2.36 |

| HIST1H2BD | 3.12 | HIST1H2BM | 2.34 |

| HIST1H3B | 2.87 | DNAJA1 | 2.32 |

| HIST1H2BG | 2.83 | HIST1H2BO | 2.27 |

| HIST1H2AB | 2.76 | ERN1 | 2.26 |

| JUNB | 2.75 |

Data sourced from a study on Birabresib in Mantle Cell Lymphoma. nih.gov

Furthermore, Gene Set Enrichment Analysis (GSEA) has shown that the upregulated transcripts are enriched for genes related to several key pathways, including the p53 pathway, fatty acid metabolism, hypoxia, apoptosis, and DNA repair. nih.gov The activation of these pathways suggests a multi-pronged approach by which cancer cells attempt to counteract the effects of Birabresib.

The identification of these gene expression signatures associated with adaptive resistance provides a roadmap for developing strategies to reverse this resistance. By targeting the upregulated genes and pathways, it may be possible to resensitize cancer cells to the effects of Birabresib. For example, the upregulation of genes like MAP2K1 (which codes for MEK1) and FGFR3 suggests that combining Birabresib with inhibitors of the MEK or FGFR pathways could be a promising approach to overcoming resistance. nih.gov Indeed, studies have shown that combining Birabresib with an ATR inhibitor is particularly effective, leading to increased DNA damage and apoptosis in MCL cell lines. nih.gov

Preclinical Combination Therapeutic Modalities Involving Birabresib Dihydrate

Synergistic Interactions with Targeted Agents

Preclinical research has focused on combining birabresib (B1684437) with inhibitors of key cellular pathways that are often dysregulated in cancer. The rationale for these combinations is often based on the observation that inhibition of one pathway can lead to compensatory activation of another. By targeting multiple pathways simultaneously, it is possible to achieve a more potent and durable anti-cancer response.

The combination of birabresib with inhibitors of the mammalian target of rapamycin (B549165) (mTOR) has demonstrated significant synergistic activity in preclinical models. medkoo.comncats.io The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.

In a study on mantle cell lymphoma (MCL), the combination of birabresib and the mTOR inhibitor everolimus (B549166) was found to be beneficial in six out of seven cell lines tested. nih.gov The interaction was synergistic in five of these cell lines and additive in one. nih.gov This synergistic effect has also been noted in other models, such as triple-negative breast cancer. medkoo.comclinicaltrials.gov The potentiation of anti-tumor activity is thought to result from the dual targeting of transcriptional control by birabresib and metabolic/pro-survival signaling by mTOR inhibitors. medkoo.comncats.io

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Everolimus | Mantle Cell Lymphoma (MCL) | Beneficial in 6/7 cell lines (Synergistic in 5, Additive in 1). | nih.gov |

| Everolimus | Triple-Negative Breast Cancer | Demonstrated synergistic anti-tumor activity. | medkoo.comclinicaltrials.gov |

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells. mdpi.comnih.gov Combining birabresib with BTK inhibitors has shown promise in preclinical models of B-cell malignancies.

In studies involving MCL cell lines, combining birabresib with the first-generation BTK inhibitor ibrutinib (B1684441) was beneficial in six of seven cell lines. nih.gov Similarly, a combination of birabresib with the second-generation BTK inhibitor zanubrutinib (B611923) demonstrated synergistic effects in three out of five lymphoma cell lines and an additive effect in the remaining two. haematologica.orghaematologica.orgnih.gov The synergistic effect is believed to stem from the simultaneous downregulation of the MYD88 signaling pathway and its downstream targets, including NF-kB and JAK/STAT pathways. mdpi.com

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Ibrutinib | Mantle Cell Lymphoma (MCL) | Beneficial in 6/7 cell lines. | nih.gov |

| Zanubrutinib | Lymphoma (ABC DLBCL, MCL) | Synergistic in 3/5 cell lines, Additive in 2/5 cell lines. | haematologica.orghaematologica.org |

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). mdpi.com Inhibition of ATR can sensitize cancer cells to DNA damage and induce cell death, a concept known as synthetic lethality. nih.gov

The combination of birabresib with an ATR inhibitor has been reported as one of the most effective combinations in preclinical studies of MCL. nih.gov This combination was beneficial in six of seven MCL cell lines evaluated. nih.gov Further analysis showed the combination was synergistic in four out of five cell lines, leading to an increase in DNA damage, as indicated by elevated gamma H2AX levels, and apoptosis. nih.govresearchgate.net Specifically, the combination of birabresib with the ATR inhibitor ceralasertib (AZD6738) was highlighted as being particularly active. mdpi.comresearchgate.net

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Ceralasertib (AZD6738) | Mantle Cell Lymphoma (MCL) | Beneficial in 6/7 cell lines; Synergistic in 4/5 cell lines. Associated with increased DNA damage and apoptosis. | nih.govmdpi.comresearchgate.net |

The mitogen-activated protein kinase (MAPK) pathway, which includes MEK (MAP2K1), is another fundamental signaling cascade that promotes cell proliferation and survival. targetedonc.com Preclinical data suggests that combining birabresib with MEK inhibitors can result in enhanced anti-tumor activity. nih.gov

In MCL cell lines, improved activity was observed when birabresib was combined with a MEK inhibitor. nih.gov Studies using the MEK inhibitor pimasertib (B605615) in combination with birabresib showed synergistic effects in both a birabresib-sensitive (Jeko1) and a birabresib-poor-sensitivity (Granta519) lymphoma cell line, as determined by the Chou-Talalay Combination Index (C.I.). nih.gov This suggests that co-inhibition of transcriptional machinery and the MAPK signaling pathway could be a valuable therapeutic strategy.

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Pimasertib | Mantle Cell Lymphoma (Jeko1, Granta519) | Synergistic interaction observed in both cell lines based on Combination Index values. | nih.gov |

WEE1 is a tyrosine kinase that plays a crucial role in the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. nih.gov Inhibiting WEE1 can force cancer cells with damaged DNA into premature mitosis, leading to cell death, a process known as mitotic catastrophe. patsnap.com

Preclinical studies have shown improved anti-tumor activity when birabresib is combined with a WEE1 inhibitor. nih.gov In MCL cell lines, the combination of birabresib with the WEE1 inhibitor adavosertib (AZD1775) resulted in synergistic effects. This was demonstrated in both the Jeko1 (birabresib-sensitive) and Granta519 (birabresib-poor-sensitivity) cell lines, indicating that this combination could overcome some degree of resistance to single-agent BET inhibition. nih.gov

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Adavosertib (AZD1775) | Mantle Cell Lymphoma (Jeko1, Granta519) | Synergistic interaction observed in both cell lines based on Combination Index values. | nih.gov |

Checkpoint kinase 1 (CHK1) is another key protein in the DNA damage response pathway, working in concert with ATR to arrest the cell cycle and allow for DNA repair. oncotarget.com Inhibition of CHK1, particularly in combination with agents that induce DNA damage or replication stress, is a promising anti-cancer strategy. oncotarget.com

The combination of birabresib with a CHK1 inhibitor has shown improved activity in preclinical MCL models. nih.gov Specifically, combining birabresib with the CHK1 inhibitor PF-00477736 resulted in synergistic effects in MCL cell lines. nih.gov Notably, this synergy was also observed in an MCL cell line that had developed secondary resistance to a CHK1 inhibitor, suggesting this combination may be able to overcome certain resistance mechanisms. nih.govresearchgate.net

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| PF-00477736 | Mantle Cell Lymphoma (Jeko1, Granta519) | Synergistic interaction observed based on Combination Index values. | nih.gov |

| PF-00477736 | CHK1 inhibitor-resistant MCL | The combination was synergistic in a model with secondary resistance to a CHK1 inhibitor. | nih.govresearchgate.net |

CDK Inhibitors (e.g., CDK7, CDK4/6)

The rationale for combining Birabresib with cyclin-dependent kinase (CDK) inhibitors stems from their complementary roles in regulating the cell cycle and gene transcription. BET proteins, particularly BRD4, are crucial for the expression of key oncogenes like MYC, while CDKs are fundamental drivers of cell cycle progression. sygnaturediscovery.comlarvol.com

CDK7 Inhibitors: Preclinical studies have demonstrated a synergistic lethality when combining the CDK7 inhibitor SY-5609 with the BET inhibitor Birabresib (also known as OTX-015). pnas.org In models of myeloproliferative neoplasms transformed to acute myeloid leukemia (MPN-sAML), co-treatment with SY-5609 and Birabresib was synergistically lethal in cancer cells, including those with TP53 loss. pnas.org Furthermore, in a xenograft model using HEL-Luc/GFP cells, the combination of SY-5609 and Birabresib significantly reduced the sAML burden and improved survival compared to either agent alone, without causing notable toxicity to the host. pnas.org A CRISPR screen further supported this combination by identifying BRD4 as a co-dependency with CDK7 inhibition. pnas.org In Hedgehog-driven tumor models, the clinical CDK7 inhibitor CT7001 worked synergistically with Birabresib to inhibit cell viability and transcription of the oncogenic GLI transcription factors. nih.gov

CDK4/6 Inhibitors: The combination of Birabresib with CDK4/6 inhibitors has shown significant promise in preclinical breast cancer models. aacrjournals.org Research demonstrated that the CDK4/6 inhibitor abemaciclib (B560072) (LY2835219) and Birabresib synergistically inhibit the growth of both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells, both in vitro and in vivo. aacrjournals.org Mechanistically, abemaciclib was found to promote the degradation of the BRD4 protein through the proteasome pathway. aacrjournals.org This reduction in BRD4 levels enhanced the anti-tumor effect of the CDK4/6 inhibitor by suppressing the transcription of the DNA damage repair gene RAD51, leading to an accumulation of DNA double-strand breaks. aacrjournals.org In another study, combining Birabresib with the CDK4/6 inhibitor palbociclib (B1678290) was explored in medulloblastoma models, where BET inhibitors were identified in a screen as agents that synergize with ribociclib (B560063) (a CDK4/6 inhibitor). nih.gov

CBP/p300 Inhibitors

CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases that also contain a bromodomain, playing a critical role as transcriptional co-activators, often in concert with BET proteins. aacrjournals.org Targeting both BET proteins and the p300/CBP complex has emerged as a rational approach to achieve a more profound and durable anti-cancer effect.

Preclinical studies in NUT midline carcinoma (NMC), a cancer defined by a BRD4-NUT fusion oncoprotein, have shown that combining the selective p300/CBP bromodomain inhibitor GNE-781 with Birabresib results in synergistic inhibition of cancer cell growth. researchgate.netcellcentric.com This combination led to a cooperative depletion of the MYC oncoprotein. cellcentric.com The synergy was demonstrated in PER-403 and TC-797 NMC cell lines, where sub-IC50 concentrations of both inhibitors were combined. researchgate.net

Further evidence for this combination strategy comes from studies on acquired resistance. A prostate cancer cell line (22Rv1) made resistant to BET inhibitors, including Birabresib, remained sensitive to the p300/CBP inhibitor CCS1477. sygnaturediscovery.comcellcentric.com Moreover, combining CCS1477 with the BET inhibitor JQ-1 demonstrated a synergistic effect on cell proliferation in the parental, non-resistant cells, indicating a differentiated mechanism of action that can be exploited for combination therapy. cellcentric.comlarvol.com A CRISPR screen also identified CBP and p300 as co-dependencies with CDK7 inhibition, providing further rationale for combining epigenetic modifiers. pnas.org

Androgen Receptor Antagonists

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), signaling through the androgen receptor (AR) remains a key driver of tumor growth. pnas.org BET inhibitors like Birabresib have been shown to downregulate the expression of the AR gene and its splice variants, providing a strong basis for combining them with direct AR antagonists. pnas.orgcellcentric.com

Preclinical studies have demonstrated enhanced tumor growth inhibition when combining Birabresib with AR antagonists in enzalutamide-resistant prostate cancer models. mdpi.com Specifically, the combination of Birabresib with ARN509 (apalutamide), a second-generation anti-androgen, resulted in robust anti-tumor activity in a castrated VCaP xenograft mouse model. cellcentric.com The combination led to an 82% tumor growth inhibition, which was significantly greater than the inhibition observed with either ARN509 (53%) or Birabresib (60%) alone. cellcentric.com Gene expression analysis of these tumors revealed that the combination treatment robustly silenced AR-variant 7 (AR-v7), ERG, and MYC. cellcentric.com These findings provide a compelling preclinical rationale for combining BET inhibitors with AR antagonists to overcome resistance mechanisms in CRPC. cellcentric.commdpi.com

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair (DDR), particularly homologous recombination (HR). Preclinical evidence suggests that BET inhibitors can downregulate key HR genes, such as BRCA1 and RAD51, thereby inducing a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibitors. grafiati.com

In preclinical models of urothelial bladder cancer, the combination of Birabresib and the PARP inhibitor olaparib (B1684210) has been evaluated. cellcentric.com Birabresib was found to repress the expression of both MYC and BRCA1. cellcentric.com When combined, Birabresib and olaparib induced a synergistic effect on the viability of both BRCA1-competent (5637) and BRCA1-mutant (J82) bladder cancer cells and led to a significant increase in G2/M phase cell cycle arrest. cellcentric.com Subsequent studies confirmed that Birabresib treatment, alone and in combination with olaparib, reduced the expression of HR pathway genes including BRCA1, PALB2, and RAD51 at both the mRNA and protein levels. nih.gov This combination resulted in a substantial G2/M arrest, suggesting that the combined inhibition impairs the DNA damage response and dysregulates the cell cycle. nih.gov

In glioblastoma models, preclinical studies have also shown that BET inhibitors synergize with olaparib, in part by downregulating the BRCA-driven DNA damage repair pathway. mdpi.com This synergy was leveraged in a triple combination with the DNA damaging agent lomustine, which was shown to decrease tumor burden and improve survival in patient-derived mouse models of glioblastoma. mdpi.com

Dual BRD4-Kinase Inhibitors

A novel therapeutic strategy that has emerged from the principles of combination therapy is the development of single molecules capable of inhibiting both BRD4 and a protein kinase simultaneously. researchgate.net These dual-target inhibitors aim to achieve synergistic effects, enhance the therapeutic index, and potentially overcome the drug resistance that can arise from monotherapy. sygnaturediscovery.comresearchgate.net

The rationale for this approach is supported by preclinical findings that show synergy between separate BET and kinase inhibitors. researchgate.net Several dual BET-kinase inhibitors have been developed, including those that target PI3K, CDK, or MAPK pathways alongside BRD4. researchgate.net For example, first-in-class dual BRD4-kinase inhibitors based on a dianilinopyrimidine scaffold were designed to potently inhibit BET bromodomains as well as a specific set of oncogenic tyrosine kinases, such as JAK2 and FLT3. researchgate.net In preclinical models of JAK2-driven myeloproliferative neoplasms, these dual inhibitors showed superior anticancer activity compared to the individual administration of a BET inhibitor (JQ1) and a JAK2 inhibitor (TG101348). researchgate.net Similarly, dual inhibitors of PLK1 and BRD4 have demonstrated strong anti-tumor effects in preclinical models of pediatric cancers. pnas.org This approach of concurrent inhibition of two key oncogenic regulators within a single molecule represents a promising avenue for cancer therapy. pnas.orgresearchgate.net

Combinations with Conventional Chemotherapeutic Agents in Preclinical Models

Glioblastoma Models (e.g., Temozolomide (B1682018), SN38)

Glioblastoma (GBM) is an aggressive brain tumor where the blood-brain barrier and chemoresistance present significant therapeutic challenges. researchgate.net Birabresib has been shown to cross the blood-brain barrier and has been evaluated in combination with standard-of-care chemotherapies in preclinical GBM models. researchgate.net

In vitro studies using the U87MG glioblastoma cell line demonstrated that Birabresib has synergistic to additive activity when combined with temozolomide (TMZ), the standard alkylating agent for GBM, and SN38, the active metabolite of irinotecan. researchgate.net The combination effect was observed when Birabresib was administered either at the same time as or prior to the chemotherapeutic agent. researchgate.net

These findings were translated into in vivo models. In mice bearing orthotopic U87MG xenografts, the simultaneous combination of oral Birabresib and temozolomide led to a significant improvement in survival compared to treatment with either drug alone. researchgate.net These preclinical results highlight the potential of incorporating Birabresib into treatment regimens for glioblastoma to enhance the efficacy of conventional chemotherapy. researchgate.net Another BET inhibitor, trotabresib, has also shown enhanced antiproliferative effects when combined with TMZ in glioblastoma patient-derived xenograft (PDX) models, further supporting this combination strategy.

Enhancement of Immunotherapeutic Approaches in Preclinical Models

The epigenetic regulator Birabresib dihydrate, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) protein family, has been investigated in preclinical settings for its capacity to augment the efficacy of immunotherapies. oncotarget.comaacrjournals.org By modulating the expression of key genes involved in oncogenesis and immune regulation, birabresib can alter the tumor's interaction with the host immune system, creating a more favorable environment for anti-cancer immune responses. aacrjournals.orgnih.gov

Influence on Tumor Microenvironment and Immune Cell Infiltration

Preclinical research indicates that BET inhibition can significantly remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. nih.govresearchgate.net The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells, which often prevents effective anti-tumor immunity. d-nb.infonih.govmdpi.com BET inhibitors, such as the closely related compound JQ1, have been shown to influence this environment in several key ways.

In preclinical models of malignant pleural mesothelioma, BET inhibition primed cancer cells for immunogenic cell death (ICD). researchgate.net This process is characterized by the release of damage-associated molecular patterns (DAMPs), including extracellular ATP and High Mobility Group Box 1 (HMGB1), and the surface exposure of calreticulin. researchgate.netnovocure.com These signals act as an "eat me" signal to dendritic cells (DCs), leading to their activation and maturation. novocure.comnih.gov Activated DCs are crucial for initiating an adaptive immune response by presenting tumor antigens to T-cells. nih.gov

Furthermore, studies demonstrated that BET inhibition could increase the infiltration of key immune effector cells into the tumor. In a preclinical mesothelioma model, treatment with a BET inhibitor led to a notable increase in the intratumoral presence of dendritic cells and cytotoxic CD8+ T-lymphocytes. researchgate.net Concurrently, the treatment caused a reduction in the population of immunosuppressive cells, specifically myeloid-derived suppressor cells (MDSCs), which are known to inhibit T-cell function. researchgate.net Similarly, in ovarian cancer models, treatment with a BET inhibitor was associated with an increase in the activity of anti-tumor cytotoxic T-cells. nih.gov

The table below summarizes the observed effects of BET inhibition on the tumor microenvironment and immune cell populations in preclinical models.

| Component | Effect of BET Inhibition | Preclinical Model |

| Immunogenic Cell Death (ICD) | Primed tumor cells for ICD | Malignant Pleural Mesothelioma |

| DAMPs Release | Increased extracellular ATP and HMGB1 | Malignant Pleural Mesothelioma |

| Calreticulin Exposure | Promoted membrane exposure | Malignant Pleural Mesothelioma |

| Dendritic Cells (DCs) | Activated DC-mediated phagocytosis | Malignant Pleural Mesothelioma |

| CD8+ T-lymphocytes | Increased intra-tumor infiltration and expansion | Malignant Pleural Mesothelioma |

| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced expansion | Malignant Pleural Mesothelioma |

| Cytotoxic T-cells | Increased activity | Ovarian Cancer |

Sensitization of Tumor Cells to T-cell Activity

A primary mechanism by which tumors evade the immune system is through the expression of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). nih.gov The interaction of PD-L1 on tumor cells with its receptor, PD-1, on activated T-cells delivers an inhibitory signal that suppresses T-cell cytotoxic activity. nih.gov

Similar findings were observed in mesothelioma models, where BET inhibition reduced the expression of PD-L1 on tumor cells. researchgate.net In co-culture experiments, T-lymphocytes (both CD4+ and CD8+) exposed to BET inhibitor-treated mesothelioma cells showed decreased expression of the corresponding PD-1 receptor, suggesting a disruption of this critical immune-suppressive axis. researchgate.net By dismantling this checkpoint, birabresib can effectively sensitize tumor cells to recognition and elimination by T-cells.

The table below outlines the effects of BET inhibition on factors related to T-cell sensitization.

| Target/Cell Type | Effect of BET Inhibition | Preclinical Model |

| PD-L1 (on tumor cells) | Suppressed/Reduced expression | Ovarian Cancer, Malignant Pleural Mesothelioma |

| PD-L1 (on tumor-associated DCs & Macrophages) | Reduced expression | Ovarian Cancer |

| PD-1 (on T-lymphocytes) | Decreased expression in co-culture | Malignant Pleural Mesothelioma |

| Cytotoxic T-cell Activity | Increased | Ovarian Cancer |

Combinations with Other Therapeutic Modalities (e.g., Tumor Treating Fields)

The potential of birabresib is also being explored in combination with other non-immunotherapeutic modalities. Preclinical studies have shown synergistic or additive anti-tumor effects when birabresib is combined with various targeted agents, such as mTOR inhibitors (everolimus), BTK inhibitors (ibrutinib), and histone deacetylase inhibitors (vorinostat), as well as conventional therapies. aacrjournals.orgnih.govotd-oncology.com

Tumor Treating Fields (TTFields) are a non-invasive, anti-mitotic cancer therapy that uses alternating electric fields to disrupt cell division in solid tumors. novocure.commdpi.com Preclinical research has focused on combining TTFields with other treatments, including chemotherapy and immunotherapy. mdpi.comnih.gov Studies have shown that TTFields can induce immunogenic cell death, thereby promoting an anti-tumor immune response, and can enhance the efficacy of anti-PD-1 therapy in animal models. novocure.comtumortreatingfieldstherapy.com The combination of TTFields with the chemotherapeutic agent temozolomide has also demonstrated synergistic effects in preclinical glioma models. nih.gov

Preclinical Biomarker Identification and Validation Relevant to Birabresib Dihydrate

Transcriptomic Profiling for Drug Response Signatures

Transcriptomic profiling, particularly through RNA-sequencing (RNA-seq), has been instrumental in understanding the genome-wide effects of BET inhibitors and identifying gene expression signatures that correlate with drug response. nih.gov Studies involving various cancer cell lines have shown that BET inhibitors induce significant changes in the transcriptome, affecting genes involved in critical cellular processes. nih.gov

A key and well-documented target of BET inhibitors is the MYC oncogene. Downregulation of c-MYC is a frequent and potent effect of compounds like Birabresib (B1684437) (also known as OTX015) in various tumor types, including hematological malignancies. ncats.iomedkoo.com However, the response is not universal, with significant downregulation being more restricted to certain cancer types like hematologic cancers. nih.gov

Global gene expression profiling has helped identify other potential pharmacodynamic markers. For instance, studies with the BET inhibitor ABBV-075 revealed that HEXIM1 is consistently and robustly modulated by BET inhibitors across multiple cancer types. nih.gov Other genes identified as being modulated by BET inhibitors in cancer cell lines include SERPINI1, ZCCHC24, and ZMYND8. nih.gov

Comparative transcriptomic analyses have also been employed to distinguish the effects of different BET inhibitors. For example, a study comparing i-BET858 and i-BET151 in ovarian carcinoma cells revealed unique transcriptional responses, with i-BET858 specifically affecting pathways related to DNA damage and G2/M checkpoint control. nih.gov This highlights the potential for identifying unique gene signatures for different BET inhibitors, which could inform their clinical application.

Table 1: Genes Modulated by BET Inhibitors in Preclinical Studies

| Gene | Modulation | Cancer Type(s) | Reference |

| c-MYC | Downregulation | Hematological Malignancies, Various Solid Tumors | ncats.ionih.gov |

| HEXIM1 | Upregulation | Multiple Cancer Indications | nih.govnih.gov |

| SERPINI1 | Modulation | Various Cancer Cell Lines | nih.gov |

| ZCCHC24 | Modulation | Various Cancer Cell Lines | nih.gov |

| ZMYND8 | Modulation | Various Cancer Cell Lines | nih.gov |

Proteomic Approaches for Target Engagement and Pathway Modulation

Proteomic analysis provides a powerful tool for identifying drug targets, validating their engagement by a therapeutic agent, and understanding the subsequent modulation of cellular pathways. inotiv.com For BET inhibitors like Birabresib dihydrate, proteomic approaches are crucial for confirming that the drug is binding to its intended targets—BRD2, BRD3, and BRD4—and for elucidating the downstream consequences of this interaction. ncats.ionih.gov

One method to assess target engagement is by measuring changes in protein stability in the presence of a compound. nih.gov Techniques like rapid immunoprecipitation mass spectrometry of endogenous proteins (RIME) can identify proteins that associate with BRD4. nih.gov In studies of resistance to the BET inhibitor JQ1, RIME analysis revealed that in resistant cells, BRD4 remained associated with MED1 and BRD3 even after treatment, which was not observed in sensitive cells. nih.gov This indicates a mechanism of resistance where the drug fails to displace BRD4 from key protein complexes. nih.gov

Furthermore, proteomic profiling can uncover broader pathway modulations. By comparing the protein expression profiles of diseased and healthy tissues, or of sensitive and resistant cancer cells, researchers can identify proteins that are overexpressed, underexpressed, or modified, providing insights into disease mechanisms and potential therapeutic targets. inotiv.com In the context of BET inhibitor resistance, quantitative proteomics has shown that resistant cells can exhibit an enrichment of BRD4-associated proteins like MED1. nih.gov

Epigenetic Markers of Response or Resistance

As this compound targets epigenetic "reader" proteins, the study of epigenetic markers is fundamental to understanding its mechanism of action and predicting therapeutic outcomes. Epigenetic processes, including DNA methylation and histone modifications, play a significant role in gene regulation and can influence a cell's sensitivity or resistance to BET inhibitors. medchemexpress.com

A key epigenetic mark associated with BET protein function is the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac). nih.gov BET proteins bind to these acetylated histones, often at super-enhancer regions that drive the expression of key oncogenes. nih.gov Intriguingly, studies on acquired resistance to the BET inhibitor JQ1 in ovarian cancer have shown that resistant cells exhibit a notable increase in nuclear H3K27ac levels, along with an enrichment of BRD4 protein. nih.gov This suggests that a pre-existing subpopulation of cells with high levels of acetylated histones may be selected for during treatment, contributing to drug tolerance. nih.gov

Another layer of epigenetic regulation involves the phosphorylation of BRD4. In triple-negative breast cancer cells that have developed resistance to BET inhibitors, BRD4 was found to be hyperphosphorylated. nih.gov This hyperphosphorylation, resulting from decreased activity of the protein phosphatase 2A (PP2A), allows BRD4 to bind more strongly to MED1, facilitating a mechanism of chromatin recruitment that is independent of its bromodomain and thus insensitive to BET inhibitors. nih.gov

These findings highlight potential epigenetic biomarkers of resistance and suggest that combination therapies, for instance, pairing BET inhibitors with inhibitors of kinases like CK2 (which can phosphorylate BRD4), could be a strategy to overcome resistance. nih.gov

Table 2: Epigenetic Alterations Associated with BET Inhibitor Resistance

| Epigenetic Marker | Alteration in Resistant Cells | Associated Protein | Cancer Model | Reference |

| H3K27ac | Increased nuclear abundance | BRD4 | Ovarian Cancer | nih.gov |

| BRD4 Phosphorylation | Hyperphosphorylation | BRD4, MED1, PP2A | Triple-Negative Breast Cancer | nih.gov |

Surrogate Tissue Analysis in Preclinical Models

The analysis of surrogate tissues, such as whole blood or skin, offers a less invasive method for monitoring drug activity and pharmacodynamic effects compared to repeated tumor biopsies. nih.gov Identifying biomarkers in these accessible tissues that reflect the drug's effect on the tumor is a key goal in the preclinical development of therapies like this compound.

In the context of BET inhibitors, global gene expression profiling has been conducted on surrogate tissues to identify genes that are modulated in a similar way to the tumor. nih.gov One of the most promising pharmacodynamic markers identified through this approach is HEXIM1. nih.govnih.gov Studies with the BET inhibitor ABBV-075 demonstrated that HEXIM1 expression is robustly and consistently upregulated in response to the drug, not only in tumor xenografts but also in whole blood and skin samples. nih.govnih.gov This makes HEXIM1 a strong candidate for a surrogate biomarker to monitor the biological activity of BET inhibitors in clinical settings. nih.gov